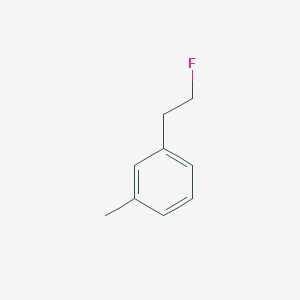

1-(2-Fluoroethyl)-3-methylbenzene

Description

1-(2-Fluoroethyl)-3-methylbenzene is an aromatic compound featuring a benzene ring substituted with a methyl group at the meta position and a 2-fluoroethyl chain. The fluoroethyl group introduces both steric and electronic effects, making the compound distinct in reactivity compared to non-fluorinated analogs or other halogenated derivatives.

The fluorine atom in the ethyl chain enhances the compound’s polarity and influences its electronic profile.

Properties

CAS No. |

50561-90-5 |

|---|---|

Molecular Formula |

C9H11F |

Molecular Weight |

138.18 g/mol |

IUPAC Name |

1-(2-fluoroethyl)-3-methylbenzene |

InChI |

InChI=1S/C9H11F/c1-8-3-2-4-9(7-8)5-6-10/h2-4,7H,5-6H2,1H3 |

InChI Key |

UKWCATGJYJSBPR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)CCF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoroethyl)-3-methylbenzene can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-methylbenzyl chloride with 2-fluoroethylamine in the presence of a base such as potassium carbonate. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Industrial Production Methods

Industrial production of 1-(2-Fluoroethyl)-3-methylbenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure the removal of any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoroethyl)-3-methylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the fluoroethyl group to an ethyl group.

Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-methylbenzoic acid or 3-methylbenzaldehyde.

Reduction: Formation of 1-(2-Ethyl)-3-methylbenzene.

Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Fluoroethyl)-3-methylbenzene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a radiolabeled compound in positron emission tomography (PET) imaging.

Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)-3-methylbenzene depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable component in drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(2-Fluoropropyl)-3-methylbenzene (F10)

- Structure : Differs by having a longer fluorinated chain (3 carbons vs. 2 in the target compound).

- NMR Data : reports the ¹H NMR spectrum for F10, which would show distinct splitting patterns due to the additional methylene group. The ¹⁹F NMR chemical shift is expected to differ slightly due to the extended chain altering electron withdrawal effects.

1-Fluoro-3-methylbenzene

- Structure : Fluorine is directly attached to the benzene ring instead of an ethyl chain.

- Electronic Effects : Direct fluorine substitution exerts stronger electron-withdrawing effects via resonance, deactivating the ring more significantly than the fluoroethyl group. This reduces reactivity in electrophilic aromatic substitution (e.g., nitration, sulfonation).

- Applications : Used as a surrogate in enantioselectivity studies (), highlighting its utility in asymmetric catalysis. In contrast, the fluoroethyl group in the target compound may offer greater flexibility in drug design due to its alkyl chain .

1-(2-Bromoethoxy)-3-methylbenzene (CAS 6512-13-6)

- Structure : Bromine replaces fluorine in the ethyl chain, with an ether linkage.

- Reactivity: Bromine’s superior leaving-group ability (vs. fluorine) makes this compound more reactive in nucleophilic substitutions (e.g., SN2 reactions).

- Physical Properties : Boiling point (130–131°C at 15 mmHg) and density (1.349 g/cm³) are influenced by bromine’s higher molecular weight and polarizability compared to fluorine .

1-Methyl-3-(2-fluoroethyl)imidazolium Bromide

- Structure : Fluoroethyl group attached to an imidazolium cation.

- Applications : Used in ionic liquids (). The aromatic benzene ring in 1-(2-fluoroethyl)-3-methylbenzene may confer different solubility and thermal stability properties, making it less suited for ionic liquid applications but more relevant in hydrophobic environments .

Physicochemical and Reactivity Comparisons

| Property | 1-(2-Fluoroethyl)-3-methylbenzene | 1-Fluoro-3-methylbenzene | 1-(2-Bromoethoxy)-3-methylbenzene |

|---|---|---|---|

| Molecular Weight | ~152.2 (estimated) | 128.17 | 215.09 |

| Boiling Point | ~140–150°C (estimated) | 138–140°C (literature) | 130–131°C at 15 mmHg |

| Leaving Group Ability | Low (F⁻ is poor leaving group) | N/A | High (Br⁻ is good leaving group) |

| Electronic Effects | Moderate electron-withdrawing | Strong electron-withdrawing | Electron-withdrawing (ether + Br) |

| Steric Hindrance | Moderate (ethyl chain) | Low | Moderate (ethoxy chain) |

Biological Activity

1-(2-Fluoroethyl)-3-methylbenzene, also known as 2-fluoroethyl toluene, is a compound of interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

1-(2-Fluoroethyl)-3-methylbenzene is characterized by the following chemical properties:

- Molecular Formula : C9H10F

- Molecular Weight : 152.17 g/mol

- Structure : The compound consists of a toluene backbone with a fluoroethyl group attached, which can influence its biological interactions.

The biological activity of 1-(2-fluoroethyl)-3-methylbenzene is primarily linked to its interaction with various biological targets:

- Receptor Binding : Preliminary studies suggest that the fluoroethyl group may enhance lipophilicity, allowing better membrane penetration and receptor binding.

- Anticancer Properties : Similar compounds have shown inhibitory effects on cancer cell lines, suggesting potential anticancer activity.

Case Studies and Research Findings

- Anticancer Activity : In a study focusing on structurally related compounds, it was found that modifications to the benzene ring significantly affected growth inhibition in human breast cancer (MCF-7) cells. The introduction of a fluoroethyl group was hypothesized to enhance the compound's potency due to increased hydrophobic interactions with cellular membranes .

- Inhibition Studies : A recent synthesis of related fluorinated compounds demonstrated that modifications at the ortho position (like in 1-(2-fluoroethyl)-3-methylbenzene) could lead to improved binding affinities for specific receptors involved in apoptosis pathways, such as caspases .

Data Table: Biological Activities

Synthesis and Evaluation

The synthesis of 1-(2-fluoroethyl)-3-methylbenzene typically involves:

- Starting Materials : Toluene and fluorinating agents.

- Reaction Conditions : The reaction is usually carried out under controlled temperatures to ensure selective fluorination at the ethyl position.

- Purification : The product is purified using techniques such as column chromatography.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.